4-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one
Overview
Description
4-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one is a complex organic compound that features a quinoxaline core, a piperidine ring, and sulfonyl and methylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the piperidine ring, and the addition of sulfonyl and methylsulfanyl groups. Common synthetic routes may involve:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Piperidine Ring: This step may involve the reaction of the quinoxaline intermediate with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Addition of Sulfonyl and Methylsulfanyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate sulfonyl chlorides and methylsulfanyl reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the piperidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and piperidine groups can enhance its binding affinity and specificity towards these targets. The quinoxaline core may also play a role in its biological activity by interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
4-[4-Methylsulfanylphenyl]sulfonyl-1,3-dihydroquinoxalin-2-one: Lacks the piperidine ring, which may reduce its biological activity.
4-[4-Methylsulfanyl-3-(morpholine-1-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one: Contains a morpholine ring instead of a piperidine ring, which may alter its pharmacokinetic properties.
4-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-thione: Contains a thione group instead of a carbonyl group, which may affect its reactivity and stability.
Uniqueness
4-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one is unique due to the presence of both the piperidine ring and the sulfonyl group, which can enhance its biological activity and binding affinity towards molecular targets. The combination of these structural features makes it a promising candidate for various scientific and industrial applications.
Properties
IUPAC Name |
4-[4-methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-29-19-10-9-15(13-16(19)21(26)23-11-5-2-6-12-23)30(27,28)24-14-20(25)22-17-7-3-4-8-18(17)24/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXKVYQCJZQIML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C(=O)N4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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